Dual α-Glucosidase and FBPase Inhibition: 75-Fold Higher Potency vs. Acarbose
8-Prenylquercetin demonstrates a dual inhibitory activity against α-glucosidase and fructose-1,6-bisphosphatase (FBPase), key targets in glucose and lipid metabolism. Its α-glucosidase inhibitory potency is 75-fold higher than that of the clinical antidiabetic drug acarbose [1].
| Evidence Dimension | α-Glucosidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 4.38 μM |
| Comparator Or Baseline | Acarbose (330.10 μM) |
| Quantified Difference | 75-fold more potent than acarbose |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This demonstrates a clear and quantifiable advantage for research focused on multi-target metabolic disorder interventions, offering a potency profile not found in standard α-glucosidase inhibitors.
- [1] Zhang Y, et al. Hypoglycemic and hypolipidemic dual activities of extracts and flavonoids from Desmodium caudatum and an efficient synthesis of the most potent 8-prenylquercetin. Fitoterapia. 2022;156:105084. doi:10.1016/j.fitote.2021.105084. PMID: 34785238. View Source
